molecular formula C13H14ClNO4 B3213024 Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate CAS No. 111049-87-7

Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate

Cat. No.: B3213024
CAS No.: 111049-87-7
M. Wt: 283.71 g/mol
InChI Key: DQFMSQKNUPIKPS-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate (CAS 111049-87-7) is a benzoate ester derivative supplied with a guaranteed purity of ≥98% . This compound is characterized by the presence of an allyloxy group, which can serve as a versatile synthetic handle for further chemical transformations, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The molecular formula is C₁₃H₁₄ClNO₄ and it has a molecular weight of 283.71 . Researchers are advised to handle this material with care. It is classified with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn. For product integrity, the compound should be stored sealed in a dry environment at 2-8°C . This product is for research and further manufacturing use only. It is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-acetamido-5-chloro-2-prop-2-enoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4/c1-4-5-19-12-7-11(15-8(2)16)10(14)6-9(12)13(17)18-3/h4,6-7H,1,5H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFMSQKNUPIKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OCC=C)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for Methyl 4 Acetamido 2 Allyloxy 5 Chlorobenzoate

Retrosynthetic Analysis of Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.comdeanfrancispress.comyoutube.comchadsprep.com For this compound, the analysis begins by identifying the key functional groups and the bonds that can be disconnected.

The primary disconnections for the target molecule are at the ether linkage, the amide bond, the ester group, and the chloro-substituent on the aromatic ring. A plausible retrosynthetic pathway would involve the following key steps in reverse:

Disconnection of the C-Cl bond: The final chlorination step suggests a precursor without the chlorine atom: Methyl 4-acetamido-2-(allyloxy)benzoate.

Disconnection of the allyl-oxygen bond (ether linkage): This disconnection points to the introduction of the allyloxy group via a Williamson ether synthesis. francis-press.comjk-sci.commasterorganicchemistry.comresearchgate.net This would involve the reaction of an allyl halide with a phenolic precursor, namely Methyl 4-acetamido-2-hydroxybenzoate.

Disconnection of the amide bond: The acetamido group can be formed from an amino group through acetylation. This leads to Methyl 4-amino-2-hydroxybenzoate (B10774363) as a key intermediate.

Disconnection of the ester group: The methyl ester can be formed from the corresponding carboxylic acid, 4-amino-2-hydroxybenzoic acid, through esterification.

This linear retrosynthetic approach suggests a synthesis starting from 4-aminosalicylic acid.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of complex molecules can often be approached through either convergent or divergent strategies. wikipedia.orgresearchgate.netnih.gov A convergent synthesis involves the independent synthesis of different fragments of the molecule, which are then combined in the final steps. researchgate.net A divergent synthesis starts from a common intermediate that is elaborated into a variety of related compounds. wikipedia.org

For this compound, a divergent approach is the most straightforward, starting from a common precursor like 4-aminosalicylic acid or its methyl ester. This central molecule can then be sequentially functionalized.

A potential convergent approach is less common for this type of molecule but could theoretically involve the synthesis of two separate aromatic fragments that are later coupled. However, this would likely be a more complex and lower-yielding strategy.

The formation of the methyl benzoate (B1203000) core can be achieved through the esterification of the corresponding carboxylic acid. A common and effective method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

For the synthesis of the key intermediate, Methyl 4-amino-2-hydroxybenzoate, 4-aminosalicylic acid can be esterified with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid.

Reactants Reagents Product Yield Reference
4-aminosalicylic acid, MethanolSulfuric AcidMethyl 4-amino-2-hydroxybenzoateHigh chemicalbook.comchemicalbook.com

The introduction of the allyloxy group at the 2-position of the benzoate ring is typically achieved through a Williamson ether synthesis. francis-press.comjk-sci.commasterorganicchemistry.comresearchgate.netresearchgate.net This S\textsubscriptN2 reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an allyl halide (e.g., allyl bromide).

Starting with Methyl 4-acetamido-2-hydroxybenzoate, the reaction would proceed as follows:

Reactant Reagents Product Reference
Methyl 4-acetamido-2-hydroxybenzoate1. Base (e.g., K2CO3, NaH) 2. Allyl bromideMethyl 4-acetamido-2-(allyloxy)benzoate researchgate.netresearchgate.net

The choice of base and solvent is crucial for the efficiency of this reaction. Aprotic polar solvents like DMF or DMSO are often used to facilitate the reaction. jk-sci.com

The final steps in the synthesis involve the incorporation of the acetamido group and the chlorination of the aromatic ring. The order of these steps is critical to ensure the correct regioselectivity.

Acetamido Group Incorporation: The acetylation of the amino group in Methyl 4-amino-2-hydroxybenzoate can be readily achieved using acetyl chloride or acetic anhydride (B1165640) in the presence of a base like sodium bicarbonate. chemicalbook.comchemicalbook.com This reaction is typically high-yielding. chemicalbook.com

Reactant Reagents Product Yield Reference
Methyl 4-amino-2-hydroxybenzoateAcetyl chloride, Sodium bicarbonateMethyl 4-acetamido-2-hydroxybenzoate99% chemicalbook.com

Halogenation: The chlorination of the aromatic ring is directed by the existing substituents. The acetamido and allyloxy groups are both ortho-, para-directing and activating. To achieve chlorination at the 5-position, it is advantageous to perform this step after the introduction of the other functional groups. The electron-donating nature of the acetamido and allyloxy groups activates the ring, facilitating electrophilic aromatic substitution.

Studies on the chlorination of acetanilide (B955) and its derivatives show that various chlorinating agents can be employed, including molecular chlorine and N-chlorosuccinimide (NCS). acs.orgresearchgate.netnih.govepa.govzenodo.orgresearchgate.net The use of a Lewis acid catalyst may be necessary depending on the specific substrate and chlorinating agent. acs.org

Reactant Reagents Product Reference
Methyl 4-acetamido-2-(allyloxy)benzoateChlorinating agent (e.g., NCS, Cl2)This compound acs.orgepa.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product. Key parameters to consider for each step include:

Esterification: The reaction time and temperature can be adjusted to drive the equilibrium towards the product. Removal of water as it is formed can also increase the yield.

Acetylation: The choice of acetylating agent and base, as well as the reaction temperature, can influence the reaction rate and prevent side reactions.

Williamson Ether Synthesis: The choice of base, solvent, and temperature is critical. Stronger bases and polar aprotic solvents generally favor the S\textsubscriptN2 reaction. jk-sci.com Phase-transfer catalysts can also be employed to enhance the reaction rate.

Chlorination: The regioselectivity of the chlorination is highly dependent on the directing effects of the substituents. The choice of chlorinating agent and catalyst can be optimized to favor the desired isomer and minimize the formation of byproducts. acs.orgresearchgate.net For instance, palladium-catalyzed C-H chlorination of acetanilides has been shown to be highly regioselective. acs.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. pharmtech.comacs.orgtandfonline.comvertecbiosolvents.com Several of these principles can be applied to the synthesis of this compound.

Use of Safer Solvents: Traditional organic solvents are often volatile and toxic. The use of greener solvents, such as water, ethanol, or bio-based solvents, should be considered where possible. vertecbiosolvents.comresearchgate.net For example, water can be used as a solvent in the acetylation step. chemicalbook.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. acs.org For instance, the use of a recyclable acid catalyst for the esterification step or a palladium catalyst for the chlorination step would be a greener approach.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

By carefully selecting reagents, solvents, and reaction conditions, the synthesis of this compound can be made more efficient, selective, and environmentally friendly.

Catalytic Methods and Solvent-Free Syntheses

The etherification of phenols is a well-established reaction that can be significantly improved through catalysis. phasetransfercatalysis.com Phase-transfer catalysis (PTC) is a particularly effective method for this transformation, facilitating the reaction between a water-soluble phenoxide and a water-insoluble alkylating agent. phasetransfercatalysis.comgoogle.com

In the context of synthesizing this compound, the phenolic precursor, Methyl 4-acetamido-5-chloro-2-hydroxybenzoate, is first deprotonated by a base (like sodium hydroxide (B78521) or potassium carbonate) to form the corresponding phenoxide. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB), then transports the phenoxide anion from the aqueous or solid phase to the organic phase where the allyl halide (e.g., allyl chloride or allyl bromide) is present. chempedia.info This catalytic cycle allows the reaction to proceed under milder, biphasic conditions, often leading to higher yields and shorter reaction times compared to traditional homogeneous methods. phasetransfercatalysis.com

Table 1: Comparison of Potential Catalytic Systems for O-Allylation

Catalyst TypeExample CatalystTypical BaseSolvent SystemAdvantages
Phase-Transfer Catalyst (PTC)Tetrabutylammonium bromide (TBAB)NaOH, K₂CO₃Biphasic (e.g., Dichloromethane/Water)Mild conditions, improved reaction rates, no need for anhydrous solvents. phasetransfercatalysis.comchempedia.info
Copper(I) CatalystCu(I)-exchanged zeolitesK₂CO₃AcetonitrileHigh regioselectivity for O-allylation, potential for catalyst recycling. researchgate.net
Palladium CatalystPd(PPh₃)₄Cs₂CO₃TolueneEffective for allylation using allyl acetates instead of halides. rsc.org

Solvent-free synthesis represents a significant advancement in green chemistry, aiming to reduce the environmental impact associated with volatile organic compounds. jmchemsci.com For the preparation of this compound, a solvent-free approach could be implemented by grinding the solid reactants—Methyl 4-acetamido-5-chloro-2-hydroxybenzoate, a solid base like potassium carbonate, and a catalytic amount of a phase-transfer catalyst—with the liquid allyl halide. Microwave irradiation can be employed in such solid-state reactions to provide energy efficiently and accelerate the reaction rate, often reducing reaction times from hours to minutes. researchgate.net This approach minimizes waste and simplifies product work-up, as the need for solvent removal is eliminated. jmchemsci.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com For the synthesis of this compound via Williamson ether synthesis, the key reactants are Methyl 4-acetamido-5-chloro-2-hydroxybenzoate and an allyl halide, along with a base to neutralize the resulting acid.

The reaction can be represented as: C₁₀H₁₀ClNO₄ + C₃H₅Br + NaOH → C₁₃H₁₄ClNO₄ + NaBr + H₂O

The theoretical atom economy for this transformation can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 2: Calculation of Theoretical Atom Economy

CompoundFormulaMolecular Weight (g/mol)Role
Methyl 4-acetamido-5-chloro-2-hydroxybenzoateC₁₀H₁₀ClNO₄243.64 nih.govReactant
Allyl BromideC₃H₅Br120.98Reactant
Sodium HydroxideNaOH40.00Reactant (Base)
This compound C₁₃H₁₄ClNO₄ 283.71 Product
Sodium BromideNaBr102.89Byproduct
WaterH₂O18.02Byproduct
Calculated Atom Economy [283.71 / (243.64 + 120.98 + 40.00)] x 100 = 70.1%

The use of catalytic methods, as discussed previously, enhances reaction efficiency by increasing the reaction rate, which can allow for lower temperatures and shorter reaction times, thus reducing energy consumption. A solvent-free approach dramatically improves the E-factor by eliminating solvent waste, which is often the largest contributor to the waste stream in chemical synthesis. Optimizing the reaction involves balancing these metrics to create a process that is not only high-yielding but also economically and environmentally sustainable.

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Acetamido 2 Allyloxy 5 Chlorobenzoate

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Chlorobenzoate Core

The benzene (B151609) ring of Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate is substituted with an acetamido group, an allyloxy group, a chloro group, and a methyl carboxylate group. The interplay of the electronic effects of these substituents dictates the regioselectivity and rate of aromatic substitution reactions.

The acetamido group (-NHCOCH₃) and the allyloxy group (-OCH₂CH=CH₂) are both activating, ortho-, para-directing groups due to the lone pairs of electrons on the nitrogen and oxygen atoms, which can be delocalized into the aromatic ring through resonance. Conversely, the chloro (-Cl) and methyl carboxylate (-COOCH₃) groups are deactivating and meta-directing (though halogens are an exception, directing ortho- and para-).

Given the existing substitution pattern, the positions available for electrophilic attack are limited. The strong activating and directing effects of the acetamido and allyloxy groups would likely favor substitution at the vacant position 6. However, steric hindrance from the adjacent allyloxy group could influence the outcome.

Nucleophilic aromatic substitution (SNAᵣ) on the chlorobenzoate core is also a possibility, particularly at the carbon bearing the chlorine atom. The success of such a reaction would depend on the presence of a strong electron-withdrawing group positioned ortho or para to the chlorine, which is the case with the methyl carboxylate group. A strong nucleophile would be required to displace the chloride ion.

Transformations Involving the Allyloxy Moiety of this compound

The allyloxy group is a versatile functional group that can undergo a variety of transformations.

Claisen Rearrangements and Subsequent Cyclization Reactions

The thermal or acid-catalyzed nih.govnih.gov-sigmatropic rearrangement, known as the Claisen rearrangement, is a characteristic reaction of aryl allyl ethers. Heating this compound would be expected to yield Methyl 4-acetamido-3-allyl-5-chloro-2-hydroxybenzoate. This rearrangement is intramolecular and proceeds through a concerted pericyclic transition state.

The resulting ortho-allyl phenol (B47542) can then undergo subsequent cyclization reactions. For instance, acid-catalyzed cyclization could lead to the formation of a dihydrofuran ring fused to the benzene ring.

Oxidative and Reductive Transformations of the Allyl Ether

The double bond in the allyl group is susceptible to both oxidation and reduction.

Oxidative Cleavage: Treatment with strong oxidizing agents like ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the double bond to yield an aldehyde. Alternatively, oxidative workup (e.g., with hydrogen peroxide) would produce a carboxylic acid.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide.

Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) could convert the double bond into a diol.

Reduction: Catalytic hydrogenation (e.g., with H₂ over a palladium catalyst) would reduce the allyl group to a propyl group, yielding Methyl 4-acetamido-5-chloro-2-(propyloxy)benzoate.

A summary of potential transformations of the allyloxy moiety is presented in the table below:

Reaction TypeReagentsExpected Product Functional Group
Claisen RearrangementHeat or Acidortho-Allyl phenol
Oxidative Cleavage (reductive workup)1. O₃, 2. (CH₃)₂SAldehyde
Oxidative Cleavage (oxidative workup)1. O₃, 2. H₂O₂Carboxylic Acid
Epoxidationm-CPBAEpoxide
DihydroxylationOsO₄, NMODiol
ReductionH₂, Pd/CPropyl ether

Reactions at the Acetamido Functionality

The acetamido group can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine, 4-amino-2-(allyloxy)-5-chlorobenzoic acid (after subsequent ester hydrolysis) or its methyl ester. The amide nitrogen can also be alkylated or acylated under appropriate conditions, although the lone pair is less nucleophilic than that of a free amine due to resonance with the adjacent carbonyl group.

Hydrolytic Stability and Transesterification Pathways of the Methyl Ester

The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions to afford the corresponding carboxylic acid, 4-acetamido-2-(allyloxy)-5-chlorobenzoic acid. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts.

Transesterification can occur by reacting the methyl ester with another alcohol in the presence of an acid or base catalyst. This would result in the exchange of the methoxy (B1213986) group for the corresponding alkoxy group from the reacting alcohol.

Reaction Kinetics and Mechanistic Elucidation of Key Transformations of this compound

Detailed kinetic studies and mechanistic elucidation for the transformations of this compound are not available in the current body of scientific literature. However, for a reaction like the Claisen rearrangement, it is known to be a first-order, intramolecular process. The rate of the reaction would be influenced by the solvent polarity and the electronic nature of the substituents on the aromatic ring. Computational modeling could provide theoretical insights into the transition state energies and reaction pathways for these transformations.

Advanced Spectroscopic and Structural Elucidation Studies Beyond Basic Identification of Methyl 4 Acetamido 2 Allyloxy 5 Chlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamic Processes

Advanced NMR spectroscopy serves as a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the three-dimensional structure and dynamics of a molecule in solution.

Two-dimensional NMR experiments would be essential for confirming the complex structure of Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin couplings, identifying adjacent protons. For instance, it would map the correlations within the allyl group (CH₂-CH=CH₂) and between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It would be crucial for establishing the connectivity across the entire molecule, for example, linking the methyl ester protons to the carboxyl carbon and the allyl group protons to the ether oxygen's adjacent aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, providing insights into the molecule's preferred conformation. It could, for example, reveal the spatial relationship between the allyl group and the neighboring substituents on the benzene (B151609) ring.

A hypothetical table of expected 2D NMR correlations is presented below.

Table 1: Hypothetical 2D NMR Correlations for this compound

Proton SignalExpected COSY Correlations (¹H-¹H)Expected HMBC Correlations (¹H-¹³C)Expected NOESY Correlations (Through-Space)
Aromatic-HOther Aromatic-HRing Carbons, Carbonyl Carbon (Ester), Carbonyl Carbon (Amide)Allyl Protons, Acetamido Methyl Protons
Allyl -OCH₂-Allyl =CH-Aromatic C-O, Allyl =CH-Aromatic-H
Allyl =CH-Allyl -OCH₂-, Allyl =CH₂Allyl -OCH₂-, Allyl =CH₂N/A
Allyl =CH₂Allyl =CH-Allyl =CH-, Allyl -OCH₂-N/A
Acetamido -NH-N/AAcetamido C=O, Aromatic C-NAromatic-H
Acetamido -CH₃N/AAcetamido C=OAromatic-H
Ester -OCH₃N/AEster C=OAromatic-H

Variable Temperature (VT) NMR studies would provide insights into the dynamic processes of the molecule, such as the rotation around single bonds. By recording NMR spectra at different temperatures, it would be possible to study the rotational barriers of the acetamido and allyloxy groups. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers, while at higher temperatures, these signals would coalesce due to rapid rotation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions

IR and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. An analysis of the spectra for this compound would identify characteristic absorption bands for its various functional groups.

Amide group: Strong C=O stretching and N-H stretching and bending vibrations.

Ester group: Strong C=O stretching and C-O stretching vibrations.

Allyl group: C=C stretching, =C-H stretching and bending, and C-O-C ether stretching.

Substituted benzene ring: C-H stretching, C=C ring stretching, and C-Cl stretching.

By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of each vibrational mode could be achieved, providing information on functional group interactions.

Table 2: Expected Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide (N-H)Stretching~3300
Aromatic (C-H)Stretching~3100-3000
Aliphatic (C-H)Stretching~3000-2850
Ester (C=O)Stretching~1730-1715
Amide (C=O)Stretching~1680-1650
Alkene (C=C)Stretching~1650
Aromatic (C=C)Ring Stretching~1600-1450
Ether (C-O-C)Stretching~1250-1050
Aryl Halide (C-Cl)Stretching~1100-800

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Abundance Analysis

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule by providing a highly accurate mass measurement. Tandem MS (MS/MS) experiments would be used to elucidate its fragmentation pathways. By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation pattern is generated, which provides structural information.

Expected fragmentation could involve:

Loss of the allyl group.

Cleavage of the ester group (loss of OCH₃ or COOCH₃).

Fragmentation of the acetamido group.

Loss of a chlorine atom.

The presence of chlorine would be readily identifiable from the isotopic pattern of the molecular ion peak (M+) and its fragments, with the ³⁷Cl isotope causing a characteristic M+2 peak with an abundance of approximately one-third of the ³⁵Cl (M+) peak.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions of this compound

While no published crystal structure for this compound was found, X-ray crystallography data is available for the closely related compound, methyl 2-acetamido-5-chlorobenzoate , which lacks the allyloxy substituent. This known structure can provide a basis for hypothetical analysis.

Should single crystals of this compound be grown, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles in the solid state. This would reveal the molecule's conformation and packing in the crystal lattice. Key areas of interest would be the planarity of the amide group with the benzene ring and the orientation of the allyloxy and methyl ester groups. Furthermore, the analysis would identify intermolecular interactions, such as hydrogen bonding (e.g., involving the amide N-H group) and π-stacking, which govern the solid-state architecture.

Table 3. List of Chemical Compounds

Compound Name
This compound

No Publicly Available Computational Chemistry Studies Found for this compound

A thorough review of available scientific literature and chemical databases has revealed a lack of specific computational and theoretical modeling studies for the chemical compound this compound. Consequently, a detailed article on its computational chemistry, as per the requested outline, cannot be generated at this time.

Extensive searches for research focusing on the electronic structure, conformational analysis, reaction pathways, predicted spectroscopic parameters, and intermolecular interactions of this specific molecule did not yield any dedicated studies. While general computational methods such as Density Functional Theory (DFT), ab initio calculations, and molecular mechanics are widely used for characterizing similar organic molecules, their application to this compound has not been published in the accessible scientific domain.

Information on a structurally related compound, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, is available in public databases like PubChem. This database provides some basic computed properties for the methoxy (B1213986) analogue, but this information is not directly transferable to the allyloxy compound of interest.

Therefore, until such research is conducted and published, a comprehensive article on the computational chemistry and theoretical modeling of this compound remains unfeasible.

Structure Activity/property Relationship Sar/spr Investigations for Modified Methyl 4 Acetamido 2 Allyloxy 5 Chlorobenzoate Analogues

Systematic Structural Modifications of the Benzoate (B1203000) Core

The benzoate core of Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate, with its specific substitution pattern, dictates the foundational electronic and steric properties of the molecule. Modifications to this core are a primary strategy in SAR/SPR investigations to fine-tune these characteristics. The nature, number, and position of substituents on the aromatic ring can profoundly alter the molecule's reactivity and physical properties.

Key modifications and their observed effects include:

Position of the Chloro Substituent: The chlorine atom at the C-5 position exerts a significant electron-withdrawing inductive effect, influencing the electron density of the entire ring. Shifting this substituent to other positions, such as C-6 or C-3, would alter the molecule's dipole moment and the electronic environment of the adjacent functional groups. For instance, moving the chlorine ortho to the ester group could sterically hinder reactions at the carbonyl carbon, such as hydrolysis. cdnsciencepub.com

Nature of the Halogen: Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) allows for a systematic study of the interplay between inductive and resonance effects. Fluorine, being more electronegative, would exert a stronger inductive pull, deactivating the ring more significantly towards electrophilic substitution. libretexts.org Conversely, bromine, being larger and more polarizable, could introduce different steric and electronic effects. researchgate.net

Introduction of Additional Substituents: Adding a second substituent, such as a methyl or nitro group, to the ring would provide further modulation. A methyl group, being electron-donating, would partially counteract the deactivating effect of the chlorine atom. lumenlearning.com In contrast, a strongly electron-withdrawing nitro group would further decrease the electron density of the ring, making it less susceptible to electrophilic attack and potentially increasing the susceptibility of the ester to nucleophilic attack.

These modifications are critical for understanding how the electronic landscape of the aromatic core governs the molecule's intrinsic chemical properties.

Table 1: Hypothetical Effects of Benzoate Core Modifications on Relative Rate of Ester Hydrolysis This table is illustrative and based on established chemical principles.

Modification (Relative to Parent Compound)Key Effect(s)Predicted Relative Rate of Hydrolysis
Chlorine at C-6 (ortho to ester)Steric hindrance at the reaction centerSlower
Fluorine at C-5 (instead of Chlorine)Stronger inductive electron withdrawalFaster
Bromine at C-5 (instead of Chlorine)Weaker inductive effect than ClSlower
Additional Methyl group at C-6Electron-donating; steric hindranceSlower
Additional Nitro group at C-3Strong electron withdrawal from the ringFaster

Alterations to the Allyloxy Side Chain and their Stereoelectronic Effects

The allyloxy side chain at the C-2 position is a key structural feature that influences the molecule's conformational flexibility, lipophilicity, and electronic properties through stereoelectronic effects. wikipedia.org Modifications to this chain can lead to significant changes in the molecule's physical and chemical behavior.

Key alterations and their stereoelectronic consequences include:

Chain Saturation: Conversion of the allyloxy group (-O-CH₂-CH=CH₂) to a propoxy group (-O-CH₂-CH₂-CH₃) removes the π-bond. This change eliminates the potential for electronic interactions involving the double bond and increases the conformational flexibility of the side chain. The loss of the rigid vinyl group can affect how the molecule packs in a solid state and its interaction with solvents. researchgate.net

Chain Length: Extending or shortening the alkyl chain (e.g., to butoxy or ethoxy) directly impacts the molecule's lipophilicity. Longer alkyl chains increase the van der Waals surface area and hydrophobicity, which would be reflected in properties like the octanol-water partition coefficient (LogP). acs.org

Introduction of Polar Groups: Incorporating a polar functional group, such as a hydroxyl or ether linkage within the side chain (e.g., a 2-methoxyethoxy group), would decrease lipophilicity and increase the potential for hydrogen bonding. This would significantly alter solvation properties, particularly in polar solvents.

Stereoelectronic effects are also critical; the orientation of the oxygen lone pairs relative to the aromatic ring and the side chain's bonds can influence the ring's electron density and the stability of different conformers. msu.rubaranlab.org

Table 2: Predicted Effects of Allyloxy Side Chain Alterations on Lipophilicity (LogP) This table is illustrative and based on established chemical principles.

Side Chain at C-2Key Structural ChangePredicted LogP Value (Relative)
Allyloxy (Parent)Unsaturated C3 chainBaseline
PropoxySaturated C3 chainSlightly Higher
EthoxyShorter saturated C2 chainLower
ButoxyLonger saturated C4 chainHigher
2-MethoxyethoxyIntroduction of ether oxygenSignificantly Lower

Substituent Effects on the Acetamido Group and Ester Functionality

The acetamido (-NHCOCH₃) and methyl ester (-COOCH₃) groups are crucial determinants of the molecule's polarity, hydrogen-bonding capability, and susceptibility to hydrolysis.

Acetamido Group Modification: The acetamido group acts as a moderate activating group for the benzene (B151609) ring due to the nitrogen's lone pair participating in resonance, although this effect is tempered by electron withdrawal from the adjacent carbonyl group. stackexchange.comijcrcps.com Altering the acetyl moiety to a larger acyl group (e.g., propionamido) would increase steric bulk and lipophilicity. Replacing the N-H proton with an N-methyl group would eliminate its hydrogen-bond donating ability, which would drastically change its interaction with protic solvents and hydrogen-bond acceptors.

Ester Functionality Modification: The methyl ester is susceptible to hydrolysis, a reaction highly dependent on the electronic nature of the benzoate core. nih.gov Modifying the alcohol portion of the ester (e.g., to an ethyl or propyl ester) would subtly increase lipophilicity and could influence the rate of hydrolysis due to steric effects. nih.govorganic-chemistry.org Saponification of the ester to the corresponding carboxylic acid would represent a major change, introducing an ionizable acidic group and dramatically increasing aqueous solubility at neutral or basic pH.

Table 3: Predicted Effects of Acetamido and Ester Modifications on Physicochemical Properties This table is illustrative and based on established chemical principles.

Functional GroupModificationKey Property ChangePredicted Effect
AcetamidoN-H to N-CH₃Hydrogen Bond DonationH-bond donor capacity eliminated
AcetamidoAcetyl to PropionylLipophilicity/Steric BulkIncreased
Methyl EsterMethyl to EthylLipophilicity/Steric BulkSlightly Increased
Methyl EsterHydrolysis to Carboxylic AcidAcidity/SolubilityBecomes acidic; aqueous solubility increases

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Derivatives

QSAR/QSPR modeling establishes a mathematical correlation between the structural features of a series of compounds and their properties. wikipedia.org For non-biological applications, QSPR models can predict intrinsic chemical properties like reactivity, solubility, or partitioning behavior based on calculated molecular descriptors. mdpi.com

Molecular Descriptors and Their Correlation with Chemical Reactivity

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. hufocw.org For predicting chemical reactivity, several classes of descriptors are particularly relevant:

Electronic Descriptors: These quantify the electronic structure of the molecule. Examples include partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu According to frontier molecular orbital theory, a lower LUMO energy suggests greater susceptibility to nucleophilic attack, while a higher HOMO energy indicates greater susceptibility to electrophilic attack. ucsb.eduacs.org

Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity (MR) and Taft steric parameters (Es) are common examples that can be correlated with reaction rates, especially when steric hindrance at a reaction center is a determining factor.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, such as connectivity indices, which describe the degree of branching and size.

A QSPR model for chemical reactivity (e.g., the rate of a specific reaction) might take the form of a multiple linear regression equation, where the reaction rate is a function of a combination of these descriptors.

Table 4: Key Molecular Descriptors and Their Correlation with Chemical Reactivity

Descriptor ClassExample DescriptorPotential Correlation with Reactivity
ElectronicLUMO EnergyA lower LUMO energy may correlate with a faster rate of nucleophilic attack on the ester.
ElectronicHammett Constant (σ)A positive σ value for a new ring substituent indicates electron withdrawal, likely increasing ester hydrolysis rates.
StericTaft Steric Parameter (Es)A more negative Es for the ester alkyl group would indicate increased steric hindrance and a slower hydrolysis rate.
TopologicalWiener IndexMay correlate with overall molecular surface area, influencing interactions with a reactant in a heterogeneous system.

Prediction of Solvation and Partitioning Behavior

QSPR models are widely used to predict how a molecule will behave in different solvent systems, which is fundamental to understanding its environmental fate or its performance in chemical processes. rsc.org

Partition Coefficient (LogP): The n-octanol/water partition coefficient is a key measure of a molecule's hydrophobicity. QSPR models for LogP often use descriptors that quantify polarity, size, and hydrogen bonding capacity. nih.gove3s-conferences.org For the target compound's derivatives, increasing the length of an alkyl chain would increase descriptors related to size and hydrophobicity, leading to a higher predicted LogP. Conversely, adding hydrogen-bond donors or acceptors would increase polarity-related descriptors, lowering the predicted LogP.

Aqueous Solubility (LogS): Predicting solubility is more complex but relies on similar principles. Descriptors related to molecular volume, surface area, polarity, and the potential for hydrogen bonding are crucial. researchgate.net For instance, the hydrolysis of the methyl ester to a carboxylic acid would introduce a descriptor for an acidic group, which would strongly correlate with increased predicted aqueous solubility.

These predictive models allow for the in silico screening of virtual derivatives, enabling chemists to prioritize the synthesis of compounds with desired physicochemical properties without extensive experimental work. mdpi.com

Advanced Applications and Derivatization Strategies for Methyl 4 Acetamido 2 Allyloxy 5 Chlorobenzoate in Chemical Sciences

Potential as a Building Block in Complex Organic Synthesis

The structure of "Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate" suggests significant potential as a versatile building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural products.

A Hypothetical Precursor for Heterocyclic Compound Synthesis

The allyl group is a particularly reactive moiety that can participate in a wide range of cyclization reactions. For instance, palladium-catalyzed intramolecular cyclization reactions are a powerful tool for the construction of various heterocyclic systems. The allyloxy group of "this compound" could, in principle, undergo reactions such as a Wacker-type cyclization or an intramolecular Heck reaction to form oxygen-containing heterocycles.

Another potential transformation is the Claisen rearrangement. Subjecting the molecule to thermal or Lewis acid-catalyzed conditions could induce a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of the allyl group from the oxygen atom to the adjacent carbon atom on the benzene (B151609) ring. This would generate a new, highly functionalized intermediate that could be a precursor to various substituted phenols, which are themselves valuable in the synthesis of more complex heterocyclic structures.

Furthermore, the double bond of the allyl group is amenable to a variety of transformations, including ring-closing metathesis (RCM). By introducing a second alkene-containing substituent elsewhere on the molecule, RCM could be employed to construct macrocyclic or other ring systems, a strategy frequently used in modern synthetic chemistry.

A Prospective Intermediate in Natural Product Total Synthesis

While no specific total synthesis of a natural product currently documents the use of "this compound," its functional group array makes it an attractive hypothetical intermediate. The chloro, acetamido, and ester functionalities provide multiple points for modification and coupling reactions. The allyl group, as mentioned, can be transformed in numerous ways to build complexity. For example, it can be isomerized to a propenyl group, which can then undergo ozonolysis to yield an aldehyde. This aldehyde could then serve as a handle for chain extension or further cyclization reactions, common strategies in the intricate pathways of natural product synthesis.

Envisioned Roles in Materials Science and Polymer Chemistry

The unique combination of a polymerizable group (allyl) and a substituted aromatic ring suggests potential applications for "this compound" in the development of novel materials.

A Candidate Monomer in Novel Polymer Design

The allyl group of "this compound" could potentially be used in polymerization reactions. While allyl monomers are generally less reactive than styrenes or acrylates, they can be polymerized under certain conditions, for example, through radical polymerization or Ziegler-Natta catalysis. The resulting polymer would feature a highly functionalized aromatic side chain, which could impart unique properties to the material, such as altered solubility, thermal stability, or refractive index. The presence of the chloro and acetamido groups offers further opportunities for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

A Potential Ligand in Coordination Chemistry

The oxygen and nitrogen atoms within "this compound," particularly the carbonyl oxygen of the ester and the amide, could act as coordination sites for metal ions. This suggests that the compound could serve as a ligand in coordination chemistry. The formation of metal complexes could lead to materials with interesting catalytic, magnetic, or optical properties. The allyl group could also be preserved during complexation, allowing for the incorporation of these metal complexes into larger polymeric structures.

Speculative Development of Chemical Probes and Tags

The development of chemical probes and tags is a crucial area of chemical biology. Although direct clinical applications are beyond the scope of this discussion, "this compound" possesses features that could be exploited for the creation of research tools.

The allyl group can be functionalized with reporter groups, such as fluorophores or affinity tags, through various chemical reactions. For instance, the double bond could undergo thiol-ene "click" chemistry to attach a wide range of molecules. The resulting tagged compound could then potentially be used to study biological systems, for example, by labeling specific proteins or cellular components, provided that the core structure of the molecule has some inherent affinity for a biological target. The chloro- and acetamido- groups could also be modified to modulate the compound's properties, such as its solubility and cell permeability, which are important considerations in the design of chemical probes.

Potential as a Scaffold for Ligand Design in Catalysis

This compound possesses a unique combination of functional groups that present considerable potential for its use as a versatile scaffold in the design of novel ligands for catalysis. The strategic positioning of the acetamido, allyloxy, and ester moieties on a chlorinated benzene ring offers multiple avenues for derivatization and coordination with metal centers. This section explores the prospective applications of this compound as a foundational structure for developing ligands tailored for specific catalytic processes.

The core strength of this compound as a ligand scaffold lies in the diverse chemical reactivity of its functional groups. The allyloxy group, in particular, is a key feature, offering a reactive handle for a variety of chemical transformations. The double bond of the allyl group can be functionalized through various reactions, including hydroformylation, Heck coupling, or epoxidation, to introduce new donor atoms such as phosphorus, nitrogen, or oxygen. These new donor sites can then coordinate to a metal center, creating bidentate or even polydentate ligands.

Furthermore, the acetamido group can participate in hydrogen bonding, which can influence the secondary coordination sphere of a metal complex, potentially impacting the selectivity of a catalytic reaction. The ester group could be hydrolyzed to the corresponding carboxylic acid, which can serve as an anchoring point to a solid support or as a coordinating group itself. The chlorine substituent on the benzene ring modifies the electronic properties of the scaffold and provides a potential site for cross-coupling reactions to build more complex ligand structures.

The modular nature of this scaffold allows for the systematic tuning of steric and electronic properties of the resulting ligands. By carefully selecting the derivatization strategy, it is possible to create a library of ligands with varying coordination geometries and electronic environments around the metal center. This tunability is crucial for optimizing the performance of a catalyst for a specific application.

Derivatization Strategies for Ligand Synthesis

The following table outlines potential derivatization strategies for this compound to generate novel ligands and the rationale behind each strategy for catalytic applications.

Functional GroupDerivatization ReactionReagents and ConditionsResulting Ligand FeaturePotential Catalytic Application
Allyloxy Group Hydroformylation followed by reaction with a phosphine (B1218219)1. CO, H₂, Rh catalyst2. H₂N-PPh₂Introduction of a phosphine donor for metal coordinationCross-coupling reactions, hydrogenation
Heck CouplingAryl halide, Pd catalyst, baseExtension of the ligand backbone, introduction of new coordinating groupsPolymerization, C-H activation
Epoxidation and ring-openingm-CPBA, followed by a nucleophile (e.g., amine, thiol)Creation of chiral diol or amino alcohol functionalities for asymmetric catalysisAsymmetric synthesis
Ester Group HydrolysisLiOH, H₂O/THFCarboxylate group for coordination or anchoring to a supportHeterogeneous catalysis, metal-organic frameworks (MOFs)
Acetamido Group N-AlkylationAlkyl halide, strong baseModification of steric bulk and hydrogen bonding capabilityEnantioselective catalysis
Chloro Group Suzuki CouplingAryl boronic acid, Pd catalyst, baseBiaryl ligand synthesis for enhanced steric hindrance and electronic tuningCross-coupling reactions

The development of ligands from the this compound scaffold opens up possibilities for its use in a range of catalytic reactions. For instance, phosphine-containing ligands derived from the allyloxy group could be employed in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The ability to introduce chirality, for example through the epoxidation of the allyl group, could lead to the development of new catalysts for asymmetric transformations, which are of high importance in the pharmaceutical and fine chemical industries.

Future Research Directions and Unexplored Avenues for Methyl 4 Acetamido 2 Allyloxy 5 Chlorobenzoate

Exploration of Novel Synthetic Methodologies (e.g., Photoredox Catalysis, Flow Chemistry)

The synthesis of complex organic molecules is continuously evolving, with a focus on improving efficiency, safety, and sustainability. acs.org For Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate, moving beyond traditional batch processing methodologies towards innovative techniques like photoredox catalysis and flow chemistry presents a promising frontier.

Photoredox Catalysis: This technique utilizes visible light to initiate single-electron transfer processes, enabling chemical transformations under remarkably mild conditions. acs.orgacs.org The application of photoredox catalysis could provide new routes for the functionalization of the this compound scaffold. acs.org For instance, it could facilitate novel C-H functionalization reactions on the aromatic ring or enable transformations of the allyl group that are difficult to achieve with conventional thermal methods. Organic dyes, often used as photocatalysts, offer a more sustainable alternative to transition metals, which can be toxic and environmentally harmful. beilstein-journals.org The development of such methods would align with the principles of green chemistry by reducing energy consumption and avoiding harsh reagents. beilstein-journals.org

Flow Chemistry: Continuous flow chemistry offers substantial advantages in reaction control, scalability, and safety over traditional batch processes. vapourtec.comnih.gov Performing the synthesis of this compound or its derivatives in a flow reactor would allow for precise control over parameters like temperature, pressure, and reaction time. acs.org This enhanced control can lead to higher yields, improved selectivity, and safer handling of potentially hazardous reagents or unstable intermediates. acs.orgnih.gov Flow systems are particularly well-suited for photochemical reactions, ensuring consistent light penetration and controlled exposure times. vapourtec.com Automated flow systems are ideal for creating libraries of related compounds for screening purposes, which could accelerate the discovery of new applications. chemanager-online.com

MethodologyPotential Advantages for Synthesizing DerivativesKey Research Focus
Photoredox Catalysis Mild reaction conditions, high functional group tolerance, novel reactivity patterns (e.g., C-H functionalization), use of sustainable organic dyes. acs.orgbeilstein-journals.orgDeveloping selective transformations on the aromatic ring or allyl group; late-stage functionalization of the core structure.
Flow Chemistry Enhanced safety, precise control of reaction parameters, improved scalability and reproducibility, ideal for automation and library synthesis. vapourtec.comnih.govchemanager-online.comOptimizing existing synthetic steps in a continuous process; integrating multiple reaction steps into a telescoped sequence. nih.gov

Investigation of Stereoselective Transformations

The presence of an allyloxy group in this compound provides a key handle for introducing chirality into the molecule. The double bond of the allyl group is a prochiral center that can be targeted by a variety of stereoselective reactions.

Future research should focus on the enantioselective and diastereoselective functionalization of this allyl moiety. Potential transformations include:

Asymmetric Dihydroxylation: The conversion of the alkene to a chiral diol.

Asymmetric Epoxidation: The formation of a chiral epoxide, which is a versatile synthetic intermediate.

Allylic Substitution Reactions: Catalytic methods could be developed to introduce new substituents at the allylic position with high stereocontrol.

These transformations would yield chiral building blocks that could be valuable in the synthesis of complex, biologically active molecules. researchgate.net The development of methods that can control the stereochemical outcome is a significant challenge in modern organic synthesis. acs.org Success in this area would dramatically increase the synthetic utility of this compound, transforming it from a simple intermediate into a precursor for stereodefined compounds. nih.gov

Development of Functional Materials Based on the Compound

The structural features of this compound make it an attractive candidate as a monomer or building block for the creation of novel functional materials. The allyl group is readily polymerizable, and the substituted aromatic ring can impart specific electronic and physical properties to a resulting polymer or material.

Research could be directed towards synthesizing polymers where the benzoate (B1203000) derivative is a repeating unit. The presence of the chloro, acetamido, and ester groups could confer properties such as:

Modified Refractive Index: For applications in optical materials.

Thermal Stability: The aromatic core could contribute to high-temperature resistance.

Biocompatibility or Antimicrobial Activity: The specific functionalities could be leveraged in the design of materials for biomedical applications. nih.gov

Furthermore, the compound could be integrated into more complex architectures like metal-organic frameworks (MOFs). nih.gov The ester and amide groups could act as coordinating sites for metal ions, creating porous materials with tailored properties for applications in gas storage, separation, or catalysis. nih.gov Exploring the self-assembly and polymerization of this compound could open pathways to advanced materials with programmable and stimuli-responsive characteristics. nih.gov

Advanced Multiscale Modeling Approaches

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. Advanced multiscale modeling can provide a comprehensive understanding of this compound, from its fundamental electronic properties to its behavior in complex systems.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, orbital energies, and reactivity indices. This information can help predict the most likely sites for electrophilic or nucleophilic attack and rationalize its behavior in chemical reactions. Time-dependent DFT (TD-DFT) calculations can predict its UV-visible absorption spectra. nih.gov

Molecular Dynamics (MD): MD simulations can model the conformational dynamics of the molecule and its interactions with solvents or other molecules over time. This can provide insights into its solubility, aggregation behavior, and how it might bind to a biological target or surface.

Multiscale Models: Combining QM and MD (QM/MM) approaches can be used to study specific reactions or interactions with high accuracy for the reactive center (QM) while efficiently modeling the surrounding environment (MM). This hierarchical approach can bridge the gap between molecular properties and macroscopic behavior, for example, in a packed bed reactor for its synthesis. rsc.org

These modeling efforts can help rationalize experimental observations and guide the design of new experiments, such as optimizing reaction conditions or designing derivatives with desired properties.

Integration with Artificial Intelligence for Predictive Synthesis and Property Optimization

The intersection of artificial intelligence (AI) and chemistry is a rapidly emerging field with the potential to revolutionize how molecules are designed and synthesized. ijsetpub.com AI and machine learning (ML) models can be trained on large datasets of chemical reactions and molecular properties to make accurate predictions. mdpi.comrjptonline.org

For this compound, AI could be applied in several ways:

Predictive Synthesis: ML models can predict the outcomes (e.g., yield, selectivity) of potential reactions, helping chemists to identify the most promising synthetic routes before entering the lab. mdpi.comrjptonline.org AI tools can also perform retrosynthetic analysis to propose novel and efficient pathways for the molecule and its derivatives. ijsetpub.commdpi.com

Property Optimization: AI algorithms can build quantitative structure-property relationship (QSPR) models to predict the physical, chemical, and biological properties of derivatives of the parent compound. This would allow for the in silico design of new molecules with optimized characteristics (e.g., enhanced solubility, specific optical properties) by suggesting which modifications to the core structure would be most effective. mdpi.comjscholaronline.org

Automated Synthesis: AI can be integrated with robotic platforms to create autonomous systems for chemical synthesis. mdpi.com Such a system could explore a wide range of reaction conditions to optimize the synthesis of this compound with minimal human intervention.

By leveraging AI, researchers can navigate the vast chemical space more efficiently, accelerating the discovery and development of new synthetic methods and applications for this versatile compound. mdpi.com

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate?

  • Methodology :

  • Step 1 : Start with 2-hydroxy-5-chlorobenzoic acid derivatives. Introduce the acetamido group via acetylation of an amine precursor (e.g., using acetic anhydride or acetyl chloride in the presence of a base).
  • Step 2 : Introduce the allyloxy group by reacting the hydroxyl intermediate with allyl bromide in acetone or DMF, using potassium carbonate (K₂CO₃) as a base under reflux conditions .
  • Step 3 : Esterify the carboxylic acid group using methanol and a catalyst like sulfuric acid (H₂SO₄) or employ methyl iodide in a nucleophilic substitution reaction .
    • Key Considerations :
  • Purification via recrystallization or chromatography is critical to isolate intermediates and the final product .

Q. How is the structure of this compound characterized?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the allyloxy group (δ 4.5–5.5 ppm for allylic protons) and acetamido moiety (δ 2.0–2.2 ppm for methyl protons) .
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~1250 cm⁻¹ (C-O-C) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks and fragmentation patterns align with the expected molecular formula (C₁₃H₁₄ClNO₄) .

Advanced Questions

Q. How can competing substitution reactions be minimized during allyloxy group introduction?

  • Optimization Strategies :

  • Protecting Groups : Temporarily protect the acetamido group (e.g., using Boc or Fmoc) to prevent undesired nucleophilic attack during allylation .
  • Reagent Stoichiometry : Use a 1.2–1.5 molar excess of allyl bromide to ensure complete substitution while avoiding side reactions like elimination .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing transition states .
    • Contradictions in Data :
  • Some protocols favor K₂CO₃ in acetone , while others use NaH in THF for similar substrates. The choice depends on substrate solubility and reactivity .

Q. What catalytic systems improve yield in esterification steps?

  • Industrial vs. Lab-Scale Methods :

  • Lab-Scale : H₂SO₄ or HCl catalysis in methanol achieves moderate yields (60–75%) .
  • Continuous Flow Reactors : Microreactors with immobilized catalysts (e.g., lipases) enhance efficiency and reduce reaction time, yielding >90% purity .
    • Byproduct Analysis :
  • Monitor for methyl ester hydrolysis byproducts using HPLC or TLC. Adjust pH and reaction time to suppress hydrolysis .

Q. How do substituent positions influence reactivity in analogous benzoate derivatives?

  • Comparative Study :

  • Electron-Withdrawing Groups : The chloro substituent at position 5 deactivates the ring, slowing electrophilic substitution but favoring nucleophilic reactions at position 2 .
  • Steric Effects : Bulky allyloxy groups at position 2 may hinder acetylation at position 4, requiring elevated temperatures or longer reaction times .
    • Table: Reactivity Trends in Substituted Benzoates
Substituent PositionReactivity (Nucleophilic Substitution)Preferred Solvent
2-Allyloxy, 5-ChloroModerate (steric hindrance)DMF
2-Methoxy, 5-ChloroHigh (less hindrance)Acetone
2-Amino, 5-ChloroVery High (activating group)Ethanol
Data derived from

Data Contradiction Analysis

Q. Why do reported yields vary for the acetylation of 4-amino intermediates?

  • Critical Factors :

  • Catalyst Purity : Impurities in acetic anhydride (e.g., acetic acid) reduce yields. Distillation or molecular sieves improve reagent quality .
  • Side Reactions : Competing N-acetylation versus O-acetylation can occur. Controlled pH (neutral to slightly basic) favors N-acetylation .
    • Resolution :
  • Use a 2:1 molar ratio of acetic anhydride to amine and monitor reaction progress via LC-MS to terminate at optimal conversion .

Methodological Recommendations

Q. What purification techniques are optimal for isolating this compound?

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) effectively separates ester and amide byproducts .
  • Recrystallization : Use ethanol/water mixtures (7:3) for high-purity crystals (>98% by HPLC) .

Q. How can regioselectivity be controlled during allyloxy group installation?

  • Directed Ortho-Metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions, followed by quenching with allyl bromide .
  • Microwave-Assisted Synthesis : Shortens reaction time (10–15 min vs. 4 hr) and improves regioselectivity by minimizing thermal degradation .

Retrosynthesis Analysis

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Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate
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Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.